molecular formula C23H22N4O B2737530 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034475-50-6

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2737530
CAS No.: 2034475-50-6
M. Wt: 370.456
InChI Key: RZAGKZVQMCSRMD-UHFFFAOYSA-N
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Description

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule featuring a combination of isoquinoline and pyrimidine structures. This dual ring system offers a wide array of potential reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One approach for synthesizing this compound involves the reaction of 3,4-dihydroisoquinoline with a methanone precursor containing the azetidine and pyrimidine functionalities. The reaction typically occurs in the presence of a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods: Industrially, the synthesis might be scaled up using similar methodologies but optimized for large-scale operations, ensuring high yields and purity. Process development in an industrial setting may include reaction optimization, purification techniques, and stability studies.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at various positions on the isoquinoline and azetidine rings.

  • Reduction: Reduction reactions might target the pyrimidine or the carbonyl functionalities within the molecule.

  • Substitution: Nucleophilic substitution reactions can be performed at specific positions on the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or alkoxides.

Major Products: The products from these reactions vary depending on the site and type of reaction, but generally include oxidized derivatives, reduced forms, and substituted compounds retaining the core molecular structure.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules.

Biology: It might be explored for its potential as a ligand in biochemical assays or for its interactions with biological macromolecules.

Medicine: The compound could be investigated for pharmaceutical properties, such as enzyme inhibition or receptor binding, that may lead to new therapeutic agents.

Industry: Its applications in industry could range from material science to catalysis, given its rich chemical framework.

Mechanism of Action

The compound's effects often result from its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor's activity through allosteric interactions. These interactions typically involve the aromatic and heterocyclic portions of the molecule, allowing for specificity and potency in its biological activity.

Comparison with Similar Compounds

Compared to other compounds with isoquinoline or pyrimidine cores, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone stands out due to its combined structural elements, providing unique reactivity and application profiles.

Similar Compounds

  • 1-Phenyl-3,4-dihydroisoquinoline

  • 4-Amino-6-phenylpyrimidine

  • (Pyrimidin-4-yl)azetidin-3-yl methanone derivatives

This detailed article should provide a comprehensive overview of the compound and its significance. Let me know if there's a specific aspect you'd like to dive deeper into!

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(26-11-10-17-6-4-5-9-19(17)13-26)20-14-27(15-20)22-12-21(24-16-25-22)18-7-2-1-3-8-18/h1-9,12,16,20H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGKZVQMCSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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